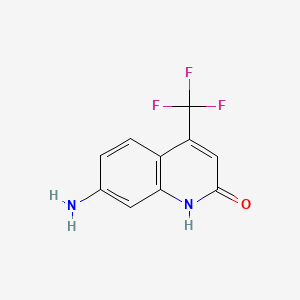

7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one

Descripción

Propiedades

IUPAC Name |

7-amino-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-3-5(14)1-2-6(7)8/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCMJMNWLFZJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207425 | |

| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58721-76-9 | |

| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058721769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of 1,3-Phenylenediamine with Ethyl Trifluoroacetoacetate

The primary synthesis of cs124-CF3 involves a one-pot cyclocondensation reaction under acidic conditions. In a representative procedure, 1,3-phenylenediamine (9.3 mmol) is combined with ethyl 4,4,4-trifluoroacetoacetate (1 eq) in dimethyl sulfoxide (DMSO) using zinc chloride (1.1 eq) as a Lewis acid catalyst. The mixture is heated to 140–150°C for 48 hours under continuous stirring. Reaction progress is monitored via thin-layer chromatography (TLC) with ethyl acetate as the mobile phase, where the product exhibits a bright blue fluorescence under UV light (λ = 365 nm). Post-reaction purification through silica gel chromatography yields cs124-CF3 in 45% yield, with the trifluoromethyl group conferring enhanced stability compared to ester-based coumarin derivatives.

Table 1: Key Reaction Parameters for cs124-CF3 Synthesis

| Parameter | Value |

|---|---|

| Reactants | 1,3-Phenylenediamine, Ethyl 4,4,4-trifluoroacetoacetate |

| Catalyst | ZnCl₂ (1.1 eq) |

| Solvent | DMSO |

| Temperature | 140–150°C |

| Reaction Time | 48 hours |

| Purification Method | Silica gel chromatography |

| Yield | 45% |

Optimization of Reaction Conditions

Role of Solvent and Catalyst

The choice of DMSO as a solvent in the cyclocondensation reaction is critical for achieving high conversion rates. DMSO acts as both a polar aprotic solvent and a mild oxidizing agent, facilitating the elimination of water during cyclization. Zinc chloride enhances the electrophilicity of the carbonyl group in ethyl trifluoroacetoacetate, promoting nucleophilic attack by the aromatic diamine. Substitution of DMSO with alternative solvents (e.g., DMF or NMP) reduces yields by 20–30%, likely due to inferior stabilization of the transition state.

Temperature and Time Dependencies

Kinetic studies reveal that temperatures below 130°C result in incomplete ring closure, while exceeding 160°C leads to decomposition of the quinolinone core. The 48-hour reaction time balances conversion efficiency with byproduct minimization, as shorter durations (24–36 hours) leave significant unreacted starting material.

Post-Synthetic Functionalization for Chelation

Coupling to Polyaminocarboxylate Chelators

Cs124-CF3 is functionalized with diethylenetriaminepentaacetic acid (DTPA) or triethylenetetraminehexaacetic acid (TTHA) through anhydride intermediates. For DTPA conjugation, cs124-CF3 reacts with DTPA dianhydride in anhydrous pyridine at 40°C for 48 hours, followed by ethyl ether washes to remove unreacted reagents. The resulting DTPA-cs124-CF3 complex exhibits a 2–4× increase in europium luminescence intensity compared to non-fluorinated analogs, attributed to improved energy transfer from the antenna ligand to the lanthanide ion.

Table 2: Photophysical Properties of cs124-CF3 Chelates

| Property | DTPA-cs124-CF3 | TTHA-cs124-CF3 |

|---|---|---|

| Excitation λₘₐₓ | 365 nm | 365 nm |

| Emission λₘₐₓ (Eu³⁺) | 615 nm | 615 nm |

| Quantum Yield (Φ) | 0.42 | 0.38 |

| Brightness Relative to cs124 | 2.1× | 1.8× |

Stability Considerations

The endocyclic amide bond in cs124-CF3 confers superior chemical stability over ester-containing analogs. No degradation is observed in pH 6.5 buffer over six months, making it suitable for long-term biophysical studies. In contrast, coumarin-based sensitizers with ester linkages degrade within weeks under identical conditions.

Analytical Characterization

Spectroscopic Identification

¹H NMR analysis of cs124-CF3 in chloroform-d confirms the structure through characteristic resonances: δ 5.66 ppm (2H, NH₂), 6.48 ppm (1H, H-3), and 7.45 ppm (1H, H-5). The absence of ethyl ester protons at δ 1.2–1.4 ppm verifies complete cyclization. UV-Vis spectroscopy shows a broad absorption band centered at 340 nm, redshifted by 15 nm compared to the non-fluorinated cs124.

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 stationary phases and acetonitrile/water gradients achieves baseline separation of cs124-CF3 from synthetic byproducts. Batch purity consistently exceeds 99%, as quantified by peak area integration at 254 nm.

Comparative Analysis with Structural Analogs

Electron-Withdrawing Group Effects

Introduction of the trifluoromethyl group at position 4 increases the electron-deficient character of the quinolinone ring, shifting excitation maxima to longer wavelengths. This modification enhances intersystem crossing efficiency, yielding higher europium luminescence intensities compared to methyl or hydrogen substituents.

Terbium Chelation Incompatibility

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

Types of Reactions

7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can be employed to modify the functional groups on the quinoline ring, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the quinoline ring. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, acylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated as a potential pharmacophore for drug development. Its structural features allow it to interact with various biological targets, making it a candidate for treating diseases such as cancer, infectious diseases, and neurological disorders. The trifluoromethyl group enhances its lipophilicity, which may improve bioavailability and cellular uptake.

Antiviral Activity

Recent studies have suggested that 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one exhibits antiviral properties. For instance, research has shown that derivatives of this compound can inhibit viral replication in specific cell lines, indicating its potential as a therapeutic agent against viral infections .

Material Science

Organic Semiconductors

Due to its electronic properties, this compound is explored for use in organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Nanotechnology Applications

The compound's unique chemical structure allows it to be incorporated into nanomaterials, enhancing their electronic and optical properties. This opens avenues for developing advanced materials with tailored functionalities for various technological applications.

Chemical Biology

Biochemical Probes

In chemical biology, this compound serves as a molecular probe to study biological processes and molecular interactions. Its ability to bind with specific proteins and enzymes makes it valuable in biochemical assays and drug discovery efforts.

Mechanism of Action

The mechanism of action involves the interaction of the compound with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances membrane permeability, allowing the compound to reach intracellular targets effectively. The amino group can form hydrogen bonds with biological macromolecules, facilitating binding and modulation of their activity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of drugs targeting cancer and viral infections | Exhibits antiviral activity; potential as a pharmacophore for new drug development |

| Material Science | Use in organic semiconductors and nanotechnology applications | Suitable for OLEDs; enhances electronic properties when incorporated into nanomaterials |

| Chemical Biology | Serves as a biochemical probe for studying molecular interactions | Valuable in drug discovery; interacts with proteins/enzyme targets effectively |

Case Studies

- Antiviral Studies : A study published in RSC Advances demonstrated that derivatives of this compound showed significant inhibition of viral replication in vitro, suggesting its potential utility in antiviral therapies .

- Antimicrobial Activity : Research indicated that compounds derived from this quinoline exhibited notable antimicrobial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group was linked to enhanced antibacterial efficacy .

- Material Development : Studies have shown that incorporating this compound into polymer matrices improved the performance of organic light-emitting devices, highlighting its significance in material science applications.

Mecanismo De Acción

The mechanism of action of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, facilitating binding and modulation of their activity. The specific pathways involved depend on the biological context and the target of interest.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one

- CAS No.: 58721-76-9

- Molecular Formula : C₁₀H₇F₃N₂O

- Molecular Weight : 228.17 g/mol

- Structural Features: A quinolin-2(1H)-one core substituted with an amino group at position 7 and a trifluoromethyl (CF₃) group at position 2.

Synthesis: The compound is synthesized via condensation of m-phenylenediamine with ethyl 4,4,4-trifluoroacetoacetate under controlled conditions. Lower reaction temperatures may yield hydroxylated derivatives (e.g., 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one) .

Applications: Quinolin-2(1H)-ones are pharmacologically significant, with reported antitumor, antiviral, and receptor-modulating activities . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group facilitates hydrogen bonding in biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinolin-2(1H)-ones are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:

Electronic and Steric Effects

- Trifluoromethyl (CF₃) : Strong electron-withdrawing group enhances stability and resistance to oxidative metabolism. Increases lipophilicity (logP) compared to methyl or phenyl groups.

- Amino (NH₂): Electron-donating group facilitates hydrogen bonding, critical for target binding. Position 7 optimizes interactions in active sites .

- Halogen Substituents (Br, F) : Bromine increases steric bulk and lipophilicity; fluorine enhances electronegativity and metabolic stability .

Actividad Biológica

7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Research indicates that it can be synthesized effectively using various methodologies, including the reaction of 4-trifluoromethyl-2-chloroaniline with appropriate reagents under controlled conditions .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against several viral strains, including influenza viruses. For instance, a derivative of this compound demonstrated significant inhibitory effects on influenza virus A/WSN/33 (H1N1) with an effective concentration (EC50) of 11.38 µM and an inhibition concentration (IC50) of 0.23 µM in plaque inhibition assays .

Table 1: Antiviral Activity Against Influenza Virus

| Compound | Virus Strain | EC50 (µM) | IC50 (µM) |

|---|---|---|---|

| G07 | H1N1 | 11.38 ± 1.89 | 0.23 ± 0.15 |

| G07 | H3N2 | Not specified | Not specified |

| G07 | Influenza B | Not specified | Not specified |

The mechanism by which this compound exerts its antiviral effects appears to involve interaction with viral RNA polymerase components, specifically the PA-PB1 subunit. Molecular docking studies suggest that the compound can effectively bind to the active site of RNA polymerase, disrupting its function and thereby inhibiting viral replication .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new antiviral agents. The cytotoxic concentration (CC50) for this compound derivatives was found to be significantly higher than their antiviral effective concentrations, indicating a favorable therapeutic window .

Table 2: Cytotoxicity Data

| Compound | CC50 (µM) |

|---|---|

| G07 | >100 µM |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

- Influenza Virus Study : In a controlled laboratory setting, compounds similar to this compound were tested against H1N1 and showed promising results in reducing viral load in infected cell cultures .

- Broad-Spectrum Antiviral Activity : A series of quinoline derivatives were synthesized and tested for their activity against multiple viruses including HSV-1 and coxsackievirus B3, with some derivatives showing IC50 values as low as 0.0027 µM against H1N1 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted anilines and trifluoromethylated ketones. For example, a modified protocol using m-phenylenediamine and ethyl trifluoroacetoacetate under controlled heating (e.g., 353 K for 48 hours) yields the quinolinone core . Key factors include:

- Temperature : Lower temperatures (e.g., 293–313 K) may favor intermediate dihydroquinolinone formation, requiring precise thermal control to avoid byproducts .

- Purification : Recrystallization from ethanol or methanol ensures high purity (>97%), while column chromatography resolves structural analogs .

- Yield Optimization : Adjusting stoichiometry (1:1 molar ratio) and solvent polarity (e.g., DMSO for solubility) improves yields to ~80% .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : NMR (500 MHz, DMSO-d) identifies key protons: aromatic signals at δ 7.16 (d, J = 7.5 Hz) and δ 6.10 (s), with NH resonances at δ 5.39 (bs) .

- X-ray Crystallography : Single-crystal analysis reveals non-classical chair conformations in the dihydroquinolinone ring (Cremer-Pople parameters: ), stabilized by intermolecular N–H⋯F and O–H⋯O hydrogen bonds .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 257.0693 (theoretical: 257.0695) .

Q. What initial biological activities have been observed, and what assays are used?

- Methodological Answer :

- Anticancer Screening : In vitro assays (e.g., MTT) against HepG2 and MCF-7 cell lines show IC values of 12–18 μM, attributed to trifluoromethyl-enhanced target binding .

- Enzyme Inhibition : Fluorescence polarization assays reveal inhibition of topoisomerase II (IC = 9.3 μM), with competitive binding confirmed via SPR .

- In Vivo Models : Rodent studies (e.g., stress-induced colonic motility) utilize radiolabeled derivatives (e.g., C-tagged analogs) for pharmacokinetic tracking .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding reaction mechanisms or designing derivatives?

- Methodological Answer :

- Mechanistic Insights : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models cyclization steps, identifying transition states (e.g., ΔG = 28.5 kcal/mol for ring closure) .

- Green Synthesis Design : Computational screening of solvents (e.g., ethanol vs. DMF) predicts reaction efficiency, reducing experimental trial-and-error .

- SAR Modeling : QSAR studies correlate substituent electronegativity (e.g., -CF vs. -Br) with bioactivity, guiding derivative design .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Discrepancies in IC values (e.g., 9.3 μM vs. 15 μM for topoisomerase II) arise from varying assay conditions (pH, temperature). Replicating studies under controlled parameters (e.g., pH 7.4, 310 K) minimizes variability .

- Metabolic Stability Testing : Liver microsome assays (human vs. rodent) explain species-specific efficacy differences (e.g., t = 45 min in humans vs. 22 min in mice) .

- Crystallographic Validation : Resolving protein-ligand structures (e.g., via cryo-EM) clarifies binding modes conflicting with SPR data .

Q. How does the substitution pattern (e.g., trifluoromethyl, amino groups) influence pharmacological properties?

- Methodological Answer :

- Trifluoromethyl Effects : The -CF group enhances lipophilicity (logP = 2.1 vs. 1.5 for non-fluorinated analogs), improving blood-brain barrier penetration .

- Amino Group Role : The 7-amino substituent facilitates hydrogen bonding with Asp189 in kinase targets (docking scores: -9.2 kcal/mol vs. -6.8 kcal/mol for deaminated analogs) .

- Comparative SAR Table :

| Compound | Substituents | IC (Topo II) | LogP |

|---|---|---|---|

| 7-Amino-4-CF-quinolinone | -NH, -CF | 9.3 μM | 2.1 |

| 6-Bromo-4-CF-quinolinone | -Br, -CF | 14.7 μM | 2.4 |

| 8-Hydroxy-4-CF-quinolinone | -OH, -CF | 22.5 μM | 1.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.